(S)-1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, along with a methyl group attached to the propan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-chloro-5-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with (S)-2-methylpropan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(2-Chloro-5-fluorophenyl)pyrrolidine
- (S)-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid
- (2-Chloro-5-fluorophenyl)(phenyl)methanol
Uniqueness
(S)-1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of a chiral center. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C10H13ClFN |
---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
(1S)-1-(2-chloro-5-fluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H13ClFN/c1-6(2)10(13)8-5-7(12)3-4-9(8)11/h3-6,10H,13H2,1-2H3/t10-/m0/s1 |
InChI Key |
CBEWVBHYFSKLPD-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=C(C=CC(=C1)F)Cl)N |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.